4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

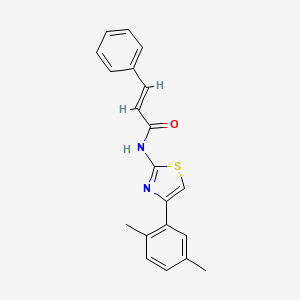

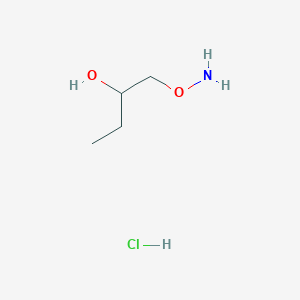

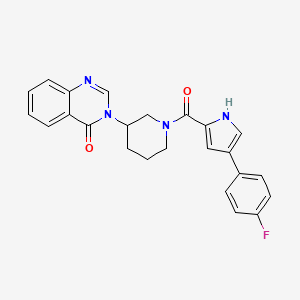

The compound “4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a molecular formula of C14H10N6O4S3 and an average mass of 422.462 Da .

Molecular Structure Analysis

The molecule contains several heterocyclic rings, including a thiazole and a triazole ring. It also contains a nitro group and an amide group . These functional groups could potentially participate in various chemical reactions.Scientific Research Applications

Antiviral Activity

Thiazole derivatives have been studied for their potential as antiviral agents. Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . The presence of the thiazol-2-ylamino group could be leveraged in the design of new antiviral drugs, potentially offering a new avenue for treating viral infections.

Anti-inflammatory and Analgesic Properties

The indole derivatives, which share structural similarities with our compound, have been reported to possess anti-inflammatory and analgesic activities . This suggests that the compound could be explored for its efficacy in reducing inflammation and pain, which are common symptoms in various diseases.

Anticancer Potential

Thiazole derivatives are known to exhibit antitumor and cytotoxic activities . The compound’s structural complexity, including the nitro group and the triazole-thiazole moiety, might interact with specific biological targets, offering a pathway for cancer treatment research.

Antimicrobial and Antifungal Effects

Compounds with a thiazole core have demonstrated significant antimicrobial and antifungal properties . This compound could be part of studies aimed at developing new antibiotics or antifungal medications, especially in the face of rising antibiotic resistance.

Neuroprotective Effects

Given that thiazole is naturally found in Vitamin B1, which is essential for the normal functioning of the nervous system, derivatives of thiazole could potentially exhibit neuroprotective effects . Research into this application could lead to advancements in treating neurodegenerative diseases.

Antidiabetic Activity

Indole and thiazole derivatives have been associated with antidiabetic properties . The compound could be investigated for its potential to modulate blood sugar levels, contributing to diabetes management and treatment strategies.

Antihypertensive and Cardiovascular Applications

Thiazole derivatives have been linked with antihypertensive activity, which could be beneficial in managing high blood pressure and related cardiovascular conditions .

Agricultural Applications

Due to the biological activities of thiazole derivatives, such as fungicidal properties, the compound could be researched for use in agriculture to protect crops from fungal infections and improve yield .

properties

IUPAC Name |

4-nitro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N7O4S2/c29-18(24-20-22-10-11-33-20)13-34-21-26-25-17(27(21)15-4-2-1-3-5-15)12-23-19(30)14-6-8-16(9-7-14)28(31)32/h1-11H,12-13H2,(H,23,30)(H,22,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWXEVOVCZASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N7O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide](/img/structure/B2920654.png)

![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide](/img/structure/B2920656.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2920660.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid](/img/structure/B2920662.png)

![3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2920666.png)